2-(4-Methylthiazol-5-yl)ethanamine
CAS No.: 58981-35-4
Cat. No.: VC21082816
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58981-35-4 |
---|---|
Molecular Formula | C6H10N2S |
Molecular Weight | 142.22 g/mol |
IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethanamine |
Standard InChI | InChI=1S/C6H10N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3 |
Standard InChI Key | TVAQJFUNSFVSGP-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)CCN |
Canonical SMILES | CC1=C(SC=N1)CCN |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 2-(4-Methylthiazol-5-yl)ethanamine consists of a thiazole core with specific substituents. The thiazole ring contains a sulfur atom and a nitrogen atom in the 1 and 3 positions, respectively. A methyl group is attached to the 4-position of the thiazole ring, while an ethanamine chain (—CH₂CH₂NH₂) is connected to the 5-position. This structure can be represented by the SMILES notation: Cc1ncsc1CCN . The spatial arrangement of these atoms and functional groups determines the compound's physicochemical properties and its interactions with biological systems.
Physical and Chemical Properties
2-(4-Methylthiazol-5-yl)ethanamine exhibits specific physical properties that are relevant to its handling, storage, and applications. The compound is typically stored at +4°C, although it can be shipped at room temperature, indicating moderate stability under ambient conditions . The presence of the primary amine group in the ethanamine chain contributes to its basicity and ability to form salts, while the thiazole ring introduces aromatic character and specific reactivity patterns. These properties collectively influence its solubility, stability, and chemical behavior in various environments.
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₀N₂S | |
Molecular Weight | 142.22 g/mol | |
CAS Number | 58981-35-4 | |
Storage Temperature | +4°C | |
Shipping Temperature | Room Temperature | |
SMILES Notation | Cc1ncsc1CCN |
Applications of 2-(4-Methylthiazol-5-yl)ethanamine
Agricultural Chemistry
In agricultural applications, 2-(4-Methylthiazol-5-yl)ethanamine is utilized in formulating agrochemicals that enhance the efficacy of crop protection products against pests and diseases. The compound's structural features may contribute to its ability to interact with specific biological targets in pests or pathogens, or to modify the properties of other active ingredients in agrochemical formulations. This application highlights the compound's significance in improving agricultural productivity by contributing to more effective pest and disease management strategies, which are crucial for ensuring food security and sustainable agricultural practices.
Material Science
In the field of material science, researchers explore the potential of 2-(4-Methylthiazol-5-yl)ethanamine in creating novel materials, particularly polymers with enhanced properties. The compound's functional groups can participate in various polymerization reactions or serve as modifiers for existing polymers. The resulting materials may exhibit improved thermal, mechanical, or functional properties compared to conventional polymers. This application demonstrates the compound's versatility beyond biological applications, extending to the development of advanced materials with specific characteristics tailored for particular applications.
Diagnostic Tools
2-(4-Methylthiazol-5-yl)ethanamine is being investigated for its use in diagnostic assays, particularly for identifying biomarkers associated with certain diseases. The compound may serve as a component in developing sensitive and specific assays for detecting disease-related molecules or cellular changes. This application highlights the compound's potential contribution to medical diagnostics, which plays a crucial role in disease management by enabling early detection, monitoring disease progression, and assessing treatment efficacy. The development of improved diagnostic tools can significantly impact patient outcomes by facilitating timely and appropriate interventions.
Research Findings and Recent Developments
Compound | CDK9T1 (Ki, nM) | CDK1B (Ki, nM) | CDK2A (Ki, nM) | CDK7H (Ki, nM) | Cytotoxicity GI₅₀ (μM), HCT-116 |
---|---|---|---|---|---|
Ia | 2 | 5 | 3 | 417 | 0.09 |
12a | 6 | 6 | 1 | 260 | 0.04 |
12e | 4 | 4 | 3 | 91 | <0.01 |
12p | 4 | 24 | 20 | 193 | 0.31 |
12q | 3 | 18 | 20 | 473 | 0.16 |
Data source: Selected entries from search result
This data demonstrates that compounds containing thiazole structures can exhibit potent kinase inhibitory activity and cytotoxicity against cancer cell lines. While these compounds differ structurally from 2-(4-Methylthiazol-5-yl)ethanamine, the findings suggest potential directions for developing bioactive derivatives based on this scaffold. Understanding these structure-activity relationships is crucial for rational drug design and optimization of lead compounds.
Future Research Directions
The current applications and properties of 2-(4-Methylthiazol-5-yl)ethanamine suggest several promising directions for future research. Further exploration of its potential in developing neurological therapeutics could lead to novel treatments for conditions with unmet medical needs. Additional investigation into its utility in agricultural formulations might yield more effective and environmentally friendly crop protection products. In material science, exploring various polymerization conditions and modifications could result in new materials with superior properties for specific applications. The continued characterization of the compound's interactions with biological systems will enhance its value as a tool in biochemical research and potentially expand its applications in diagnostic assays.
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